molecular formula C7H13NO2 B1337898 1-Morpholin-4-ylacetone CAS No. 6704-35-4

1-Morpholin-4-ylacetone

Cat. No.: B1337898
CAS No.: 6704-35-4
M. Wt: 143.18 g/mol
InChI Key: LOBSVGRXQAHJDT-UHFFFAOYSA-N
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Description

It consists of a morpholine ring attached to the carbonyl group of acetone, providing structural rigidity to the molecule

Preparation Methods

1-Morpholin-4-ylacetone can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with chloroacetone under basic conditions. The reaction typically proceeds as follows:

    Reaction of Morpholine with Chloroacetone: Morpholine reacts with chloroacetone in the presence of a base such as sodium hydroxide to form this compound.

    Cyclization and Reduction: The intermediate product undergoes cyclization and reduction to yield the final compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Morpholin-4-ylacetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, acidic or basic conditions, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Morpholin-4-ylacetone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylacetone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

1-Morpholin-4-ylacetone can be compared with other similar compounds, such as:

    Morpholine: A simpler analog with a similar ring structure but lacking the acetone moiety.

    N-Acetylmorpholine: Contains an acetyl group instead of the acetone moiety.

    4-(2-Oxopropyl)morpholine: Similar structure but with different functional groups attached to the morpholine ring

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBSVGRXQAHJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452446
Record name 1-morpholin-4-ylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6704-35-4
Record name 1-morpholin-4-ylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Morpholinyl)acetone
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